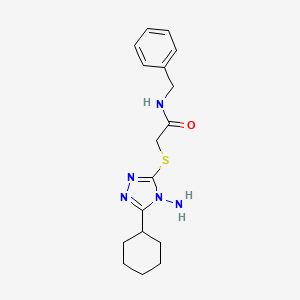![molecular formula C13H22Cl2N2 B2382956 N-[1-(Aminomethyl)cyclohexyl]aniline;dihydrochloride CAS No. 2305251-76-5](/img/structure/B2382956.png)
N-[1-(Aminomethyl)cyclohexyl]aniline;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Aminomethyl)cyclohexyl]aniline;dihydrochloride: is a chemical compound with the molecular formula C13H20N2·2HCl. It is known for its unique structure, which includes a cyclohexyl ring bonded to an aniline group through an aminomethyl linkage. This compound is often used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(Aminomethyl)cyclohexyl]aniline;dihydrochloride typically involves the reaction of cyclohexylamine with formaldehyde and aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification and crystallization steps to obtain the dihydrochloride salt in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: N-[1-(Aminomethyl)cyclohexyl]aniline;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
N-[1-(Aminomethyl)cyclohexyl]aniline;dihydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-[1-(Aminomethyl)cyclohexyl]aniline;dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
- N-(Cyclohexylmethyl)aniline
- N-(Aminomethyl)benzylamine
- N-(Cyclohexyl)aniline
Comparison: N-[1-(Aminomethyl)cyclohexyl]aniline;dihydrochloride is unique due to its specific aminomethyl linkage and the presence of the cyclohexyl ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective. For example, the cyclohexyl ring provides steric hindrance, which can influence the compound’s reactivity and interaction with other molecules.
Propriétés
IUPAC Name |
N-[1-(aminomethyl)cyclohexyl]aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c14-11-13(9-5-2-6-10-13)15-12-7-3-1-4-8-12;;/h1,3-4,7-8,15H,2,5-6,9-11,14H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUZPSCSNGCIJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)NC2=CC=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
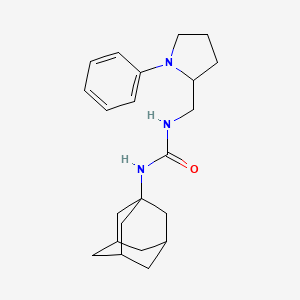
![2-[[2-(2-ethoxy-4-formylphenoxy)acetyl]-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2382875.png)
![3-(4-fluorophenyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2382881.png)
![1-(4-Hydroxypiperidin-1-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone](/img/structure/B2382882.png)
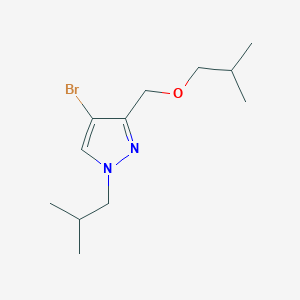

![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2382888.png)
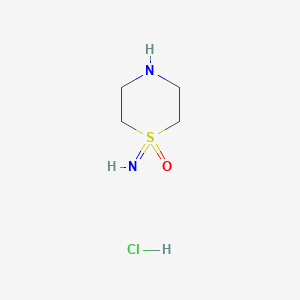
![3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-ethoxyquinoline](/img/structure/B2382891.png)
![4-Azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B2382892.png)
![1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2382893.png)
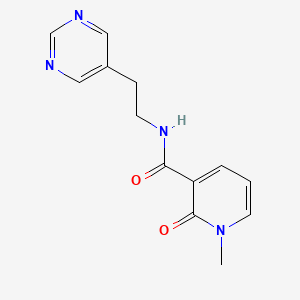
![N-(3,4-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2382895.png)
